molecular formula C45H76O16 B057454 Semduramicin CAS No. 113378-31-7

Semduramicin

Cat. No.: B057454
CAS No.: 113378-31-7
M. Wt: 873.1 g/mol
InChI Key: WINSLRIENGBHSH-ASZYJFLUSA-N
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Description

Semduramicin is a polyether ionophore antibiotic used primarily as an anticoccidial agent in poultry farming. It is produced via fermentation by Actinomadura roseorufa and functions by disrupting ion transport in coccidian parasites, leading to cell death . Approved for use in chickens at 20–25 mg/kg feed, it effectively controls Eimeria spp., including E. tenella and E. acervulina, while demonstrating favorable safety margins in target animals . Its residue limits in chicken tissues are set at 130 µg/kg (muscle) and 400 µg/kg (liver), reflecting stringent regulatory standards .

Mechanism of Action

Target of Action

Semduramicin primarily targets the protozoan parasites responsible for coccidiosis in poultry, specifically species of the genus Eimeria. These parasites infect the intestinal tract of chickens, leading to significant economic losses in the poultry industry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ionic transport mechanism within the parasite cells. By altering the ion gradients, this compound interferes with essential cellular processes such as energy production and nutrient uptake. This disruption leads to the death of the parasite, effectively controlling the infection .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

These properties ensure that this compound remains effective in the intestinal tract, where it targets the Eimeria parasites.

Result of Action

At the molecular level, this compound’s action results in the disruption of ion gradients within the parasite cells, leading to cell swelling and lysis. At the cellular level, this results in the death of the Eimeria parasites, thereby controlling the coccidiosis infection in poultry .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the ionophore’s ability to form complexes with cations, while high temperatures can impact its stability. Additionally, the presence of other ions in the environment can compete with the target ions, potentially reducing the efficacy of this compound .

By understanding these factors, poultry farmers and veterinarians can optimize the use of this compound to effectively manage coccidiosis in poultry.

: DrugBank : DrugCentral

Biochemical Analysis

Biochemical Properties

Semduramicin is known to interact with various biomolecules. It disrupts the function of cell membranes, which adversely affects the development of coccidia, a group of protozoan parasites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. An acceptable daily intake (ADI) of 0.00125 mg/kg is set for the crystalline this compound based on a no observed adverse effect level (NOAEL) of 0.125 mg/kg body weight (bw) per day, established from a 2-year toxicity study in rats .

Metabolic Pathways

It is known that this compound represents about 16% of total radioactivity in the excreta, indicating that it undergoes metabolic processing

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Biological Activity

Semduramicin is a polyether ionophore primarily used as an anticoccidial agent in poultry. Its biological activity encompasses various aspects, including its efficacy against coccidia, antimicrobial properties, pharmacokinetics, and safety profile. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

1. Efficacy Against Coccidia

This compound is particularly effective against several species of Eimeria, the protozoan parasites responsible for coccidiosis in chickens. The efficacy of this compound has been evaluated in multiple studies, typically at inclusion levels of 20 to 25 ppm in feed.

Table 1: Efficacy of this compound Against Eimeria Species

Study ReferenceEimeria SpeciesInclusion Level (ppm)Weight Gain ImprovementMortality Reduction
E. acervulina20SignificantSignificant
E. tenella25SignificantSignificant
Mixed Species25Comparable to MonensinLower than control

In a series of studies, this compound demonstrated significant improvements in weight gain and reductions in mortality compared to non-treated controls. At 25 ppm, its efficacy was comparable to other ionophores like monensin and salinomycin, especially in mixed infections of Eimeria species .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranges from 2 to 32 mg/L for various tested strains, indicating a moderate antibacterial effect.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/L)
Staphylococcus aureus4
Enterococcus faecalis16
Listeria monocytogenes8
Gram-negative bacteria>64

Notably, this compound was ineffective against Gram-negative bacteria, which exhibited resistance at concentrations exceeding 64 mg/L . This selective antimicrobial activity suggests its potential role in managing specific bacterial infections in poultry.

3. Pharmacokinetics and Residue Studies

Pharmacokinetic studies indicate that this compound is well absorbed and extensively metabolized in chickens, with the liver identified as the primary site for residue accumulation. Studies have shown that unchanged this compound constitutes about 45% of total residues found in the liver after administration.

Table 3: Residue Levels of this compound in Chicken Tissues

TissueResidue Level (mg/kg) at 6 hrsResidue Level (mg/kg) at 120 hrs
Liver0.273Decreased significantly
KidneysLower than liverLower than liver
MuscleMinimalMinimal
FatHigher than muscleDecreased over time

The decline of radioactivity in tissues showed a biphasic pattern, with significant reductions over time . These findings underscore the importance of withdrawal periods for poultry treated with this compound to minimize residues in edible tissues.

4. Case Studies and Research Findings

Several case studies have highlighted the practical applications and outcomes associated with this compound use in poultry farming:

  • A study involving simultaneous administration with tiamulin indicated that while both compounds improved growth performance, their concurrent use was not recommended due to adverse interactions affecting health parameters .
  • Another investigation into salmonella shedding revealed that chickens treated with this compound had higher rates of salmonella excretion compared to untreated controls, suggesting potential implications for food safety .

Scientific Research Applications

Anticoccidial Properties

Semduramicin is primarily employed to prevent and control coccidiosis in poultry. It functions by disrupting the ion transport across the cell membranes of the parasites, ultimately leading to their death. Studies have shown that this compound is effective against various strains of Eimeria, making it a valuable tool in poultry management.

Case Study: Efficacy in Broiler Chickens

  • Study Design : A controlled trial was conducted with broiler chickens receiving this compound at recommended levels.
  • Findings : The treatment significantly reduced the incidence of coccidiosis compared to untreated controls, demonstrating its effectiveness as a preventive measure in commercial poultry farming .

Growth Promotion

In addition to its use as an anticoccidial agent, this compound has been shown to promote growth in poultry and livestock. This effect is attributed to improved feed efficiency and nutrient absorption.

Research Findings

  • A study indicated that broilers fed diets containing this compound exhibited improved weight gain and feed conversion ratios compared to those on non-medicated diets .

Safety Profile

The safety of this compound has been evaluated extensively, revealing a favorable profile when used according to guidelines. Studies indicate that it does not pose significant risks to human health or the environment when used as directed.

Toxicological Studies

  • This compound was found to have low acute toxicity in various animal models. Long-term studies showed no significant adverse effects on reproductive performance or developmental outcomes in rats and rabbits .

Analytical Methods for Detection

Accurate detection of this compound residues in animal tissues is crucial for ensuring food safety. Several analytical methods have been developed:

MethodDescriptionApplication
HPLCHigh-Performance Liquid ChromatographyResidue analysis in liver
LC/MSLiquid Chromatography-Mass SpectrometryResidue analysis in multiple tissues
Hydrolysis TestsAssessing stability under various pH conditionsEvaluating degradation products

These methods are essential for monitoring this compound levels in food products derived from treated animals .

Regulatory Status

This compound is approved for use in several countries, including the United States and those within the European Union, under strict regulatory frameworks. The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it poses no risk when used according to established guidelines .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Semduramicin in experimental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for precise quantification and structural confirmation of this compound. For example, validated methods using Shodex C18M4D or Mightysil RP-18 GP columns have demonstrated robustness in separating this compound from degradation products like hydroxyl this compound . Researchers should optimize mobile phase composition (e.g., acetonitrile/water gradients) and validate methods for sensitivity, linearity, and recovery rates in biological matrices.

Q. How should researchers design initial toxicity studies for this compound in animal models?

Toxicity studies should follow OECD guidelines, starting with acute toxicity assays (e.g., LD50 determination) and progressing to subchronic studies. Include control groups, standardized dosing protocols (e.g., oral gavage or intravenous administration), and endpoints such as histopathology, hematological parameters, and organ weight ratios. Ensure adherence to ethical standards, including Institutional Animal Care and Use Committee (IACUC) approvals, and document deviations transparently .

Q. What are the key considerations for establishing baseline pharmacokinetic parameters for this compound?

Conduct pilot studies to assess absorption, distribution, metabolism, and excretion (ADME) using radiolabeled this compound or LC-MS-based assays. Measure plasma concentration-time curves, bioavailability, and tissue distribution in rodent models. Use non-compartmental analysis for initial estimates of half-life, clearance, and volume of distribution. Validate assays against certified reference materials to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines or in vivo models?

Contradictions may arise from variability in experimental conditions (e.g., cell culture media, dosing schedules). Apply systematic approaches:

  • Replicate experiments under standardized conditions.
  • Perform meta-analysis of existing data to identify confounding variables (e.g., pH, temperature).
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) to cross-validate findings.
  • Apply statistical tools like Bland-Altman plots to assess measurement agreement .

Q. What methodological strategies optimize this compound’s stability in long-term in vitro assays?

Degradation can be mitigated by:

  • Storing this compound in inert solvents (e.g., dimethyl sulfoxide under nitrogen atmosphere).
  • Adding stabilizers like antioxidants (e.g., butylated hydroxytoluene) to cell culture media.
  • Validating stability via accelerated degradation studies (e.g., elevated temperature or light exposure) and monitoring via HPLC .

Q. How should multi-omics data (e.g., transcriptomic and metabolomic) be integrated to elucidate this compound’s mechanism of action?

Use bioinformatics pipelines such as weighted gene co-expression network analysis (WGCNA) to link gene expression clusters with metabolite profiles. Validate hypotheses using CRISPR-Cas9 knockouts or pharmacological inhibitors of candidate pathways. Ensure data reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles and depositing raw data in public repositories .

Q. What experimental designs are suitable for assessing this compound’s synergy with other antimicrobial agents?

Apply checkerboard assays or time-kill curve analyses to quantify synergistic, additive, or antagonistic effects. Calculate fractional inhibitory concentration indices (FICIs) and validate results in biofilm or persister cell models. Include controls for solvent compatibility and compound cross-reactivity .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., LC-MS) and qualitative (e.g., microscopy) data to resolve discrepancies .
  • Reproducibility : Document protocols using the STAR Methods framework, including equipment calibration records and raw data archiving .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, avoiding non-validated sources like patents or preprints for critical claims .

Comparison with Similar Compounds

Efficacy Against Key Eimeria Species

Semduramicin’s broad-spectrum activity is comparable to or exceeds that of other ionophores like salinomycin, maduramicin, and monensin. Key findings include:

Compound Dosage (ppm) Efficacy Highlights
This compound 25 Superior lesion control for E. tenella and E. maxima; effective at lower doses .
Salinomycin 60–66 Better weight gain and lesion control for E. acervulina but less effective against E. tenella .
Maduramicin 5 Inferior to this compound against E. acervulina and E. maxima but superior for E. tenella .
Monensin 100–120 Broad activity but higher resistance rates; less tolerated in overdoses .
  • Mechanistic Differences: this compound targets late-stage parasites (e.g., schizonts and merozoites), while salinomycin acts earlier in the lifecycle .

Impact on Intestinal Morphology

However, all anticoccidials reduce villus dimensions, impairing nutrient absorption .

Environmental and Regulatory Considerations

  • Environmental Risk : At 25 mg/kg feed, this compound poses minimal risk to aquatic systems but may affect terrestrial ecosystems .

Properties

IUPAC Name

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINSLRIENGBHSH-ASZYJFLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016181
Record name Semduramicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113378-31-7
Record name Semduramicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113378-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semduramicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semduramicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Semduramicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMDURAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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